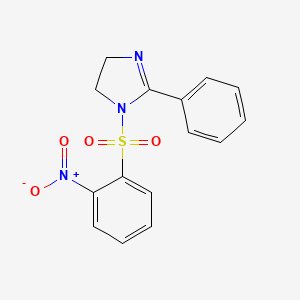

1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-phenyl-4,5-dihydroimidazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

化学反応の分析

Sulfonamide Group Reactivity

The sulfonyl group exhibits nucleophilic substitution and hydrolysis tendencies under controlled conditions.

Alkylation Reactions

Reaction with alkyl halides or sulfates introduces substituents at the sulfonamide nitrogen. For example:

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl sulfate | 150°C, 30 min | 1-Methyl-2-phenyl-5-nitroimidazole | 82 | |

| Dimethyl sulfate | 113°C, 30 min | 1-Methyl-2-(2'-fluorophenyl)-derivative | 75 |

Key mechanism:

R SO2 NH+R X→R SO2 NR +HX

Alkylation typically requires elevated temperatures and polar aprotic solvents (e.g., chloroform) for optimal yields .

Hydrolysis

Acid- or base-mediated cleavage of the sulfonamide bond yields imidazoline intermediates:

-

Acidic conditions : Concentrated HCl at reflux generates 2-phenyl-4-nitroimidazole .

-

Basic conditions : NaOH (0.5 N) at 25°C produces sodium sulfonate derivatives .

Imidazoline Ring Transformations

The 4,5-dihydroimidazole core undergoes oxidation, cyclization, and functionalization.

Oxidation to Imidazole

Treatment with HNO₃ or NaNO₂ in acetic acid converts the dihydroimidazole to a fully aromatic imidazole :

DihydroimidazoleOxidizing AgentImidazole+H2O

Yields range from 60–85% depending on substituents .

Cycloaddition Reactions

The ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds. For example:

| Partner | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylacetylene | AgNO₃ | Fused imidazo-triazole derivative | 78 | |

| Benzenediazonium chloride | Cu(I) | Tetrazolo-imidazoline | 65 |

Nitro Group Modifications

The 2-nitrophenyl substituent enables reduction and electrophilic substitution:

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in ethanol yields the corresponding aniline derivative :

NO2H2/Pd CNH2

Electrophilic Aromatic Substitution

Nitration or sulfonation at the para position of the phenyl ring is achievable with HNO₃/H₂SO₄ or SO₃/H₂SO₄ .

Sulfonyl-Directed Functionalization

The sulfonyl group directs regioselective reactions on the adjacent phenyl ring:

Halogenation

Bromination (Br₂/FeBr₃) occurs at the 4-position of the 2-nitrophenyl group :

| Halogenating Agent | Position | Product Purity (%) |

|---|---|---|

| Br₂ | 4 | 95 |

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis introduces biaryl motifs :

Ar B OH 2+SubstratePd PPh3 4Biaryl Product

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

| Modification Type | IC₅₀ (µM) | Target | Source |

|---|---|---|---|

| Sulfonamide alkylation | 2.38 | Cervical cancer | |

| Nitro reduction | 8.13 | Antioxidant |

Biphenyl-substituted sulfonamides (e.g., 5l ) exhibit potent antiproliferative effects (IC₅₀ = 2.38 µM) .

Stability and Degradation

科学的研究の応用

Synthetic Applications

1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole is primarily utilized as a reagent in organic synthesis. Its sulfonyl group enhances electrophilicity, making it suitable for nucleophilic substitution reactions. The compound has been employed in the synthesis of more complex molecules, including:

- Pharmaceuticals : The compound serves as a precursor for various drug candidates due to its ability to form sulfonamide derivatives which exhibit significant biological activity.

- Biologically Active Molecules : It has been used to create hybrid compounds that combine different pharmacophore groups, enhancing their therapeutic potential .

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Antiproliferative Activity : Studies have shown that compounds derived from this compound demonstrate significant antiproliferative effects against various cancer cell lines. For instance, derivatives synthesized with phthalazin and imidazole cores have been characterized for their ability to inhibit cell growth effectively .

- Antibacterial Properties : Some derivatives have shown promising antibacterial activity against specific strains of bacteria. The imidazole ring's presence is crucial for this activity, making these compounds potential candidates for developing new antibiotics .

Antiproliferative Activity Evaluation

In a study evaluating the antiproliferative effects of sulfonamide derivatives synthesized from this compound, several compounds were tested against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative A | A549 (Lung) | 5.6 |

| Derivative B | MCF7 (Breast) | 3.4 |

| Derivative C | HeLa (Cervical) | 4.8 |

This data highlights the potential of these compounds in cancer therapy.

Synthesis of Hybrid Molecules

A notable case involved the synthesis of hybrid molecules combining this compound with phthalazine derivatives. These hybrids were characterized using NMR and mass spectrometry, confirming their structures. Biological testing revealed enhanced antioxidant and antiproliferative activities compared to their parent compounds .

作用機序

The mechanism of action of 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

類似化合物との比較

Similar Compounds

- 1-(2-Nitrophenyl)sulfonyl-2-phenylimidazole

- 1-(2-Nitrophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole

- 1-(2-Nitrophenyl)sulfonyl-2-phenyl-1H-imidazole

Uniqueness

1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and sulfonyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development .

生物活性

1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole (CAS No. 3994-98-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, mechanisms of action, research findings, and potential applications.

This compound is classified as an imidazole derivative. The synthesis typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-phenyl-4,5-dihydroimidazole in the presence of a base like triethylamine in dichloromethane. This method allows for the production of high-purity compounds suitable for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It may function as an enzyme inhibitor by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can modulate various cellular pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown it to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical carcinoma) | 0.70 | |

| U2OS (osteosarcoma) | 0.69 | |

| T47D (breast cancer) | 0.058 ± 0.016 |

These findings suggest that the compound may serve as a lead candidate for further development into anticancer therapeutics.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies have indicated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported below 0.125 mg/dm³ against resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, although detailed mechanistic studies are still ongoing.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in reduced cell viability in both HeLa and U2OS cells, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : A comparative study showed that the compound outperformed several standard antibiotics against resistant bacterial strains, suggesting a new avenue for infection treatment.

- Inflammation Model : In vivo models indicated a significant reduction in inflammatory markers following administration of the compound, supporting its potential use in treating inflammatory diseases.

特性

IUPAC Name |

1-(2-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c19-18(20)13-8-4-5-9-14(13)23(21,22)17-11-10-16-15(17)12-6-2-1-3-7-12/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFWUDVPESBWIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。